ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate
Description
Ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate is a benzodiazepine derivative featuring:
- A 1H-benzo[b][1,4]diazepine core.
- A thioether linkage connecting a 2-oxoethyl group to the diazepine ring.
- A 4-chlorophenethyl amide substituent on the 2-oxoethyl moiety.
- An ethyl acetate ester group at the C2 position.
However, its pharmacological profile remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
ethyl 2-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-2-30-23(29)14-18-13-22(27-20-6-4-3-5-19(20)26-18)31-15-21(28)25-12-11-16-7-9-17(24)10-8-16/h3-10,13,26H,2,11-12,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNTWTNJTQPWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a benzo[b][1,4]diazepine structure, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula for this compound is , indicating a substantial molecular weight and a variety of functional groups that contribute to its potential biological activity. The compound includes:
- Chlorophenethyl moiety : Known for enhancing lipophilicity and target specificity.
- Thioether linkage : May influence metabolic stability and bioavailability.
- Diazepine ring : Associated with various pharmacological activities, including anxiolytic and anticonvulsant effects.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the diazepine ring and the introduction of the chlorophenethyl group. A general synthetic route may include:
- Formation of the Diazepine Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Employing nucleophilic substitution reactions to attach the chlorophenethyl and thioether groups.
- Final Modifications : Esterification to yield the final product.
Cytotoxicity
Research indicates that compounds related to benzo[b][1,4]diazepines exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on similar benzodiazepine derivatives have shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with some compounds achieving IC50 values around 16 μM . The presence of specific structural motifs appears to enhance these effects.
The biological activity of this compound may involve:
- Receptor Modulation : Interaction with GABA receptors could lead to anxiolytic effects.
- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor growth or inflammation.
These interactions can lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells or provide neuroprotective effects.
Therapeutic Applications
Given its structural characteristics and biological activity, this compound could have several therapeutic applications:
- Anticancer Agent : Due to its cytotoxic properties against tumor cell lines.
- Neuroprotective Drug : Potential use in treating neurological disorders due to its diazepine structure.
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Ethyl 2-(5,6-dichloro-2-iminoquinazolin) | Dichloro substitution | Exhibits antimicrobial properties |
| 4-Amino-2-ethyl-1H-benzo[b][1,4]diazepine | Benzodiazepine core | Known for anxiolytic effects |
| N-(4-chlorophenethyl)-4-aminoquinazoline | Chlorophenethyl moiety | Anticancer activity |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Observations
Core Heterocycles :
- The target’s benzodiazepine core is shared with 6a-d , but differs from triazol (9d ), tetrahydrothiophene (6o ), and oxazepine (12 ) scaffolds. These variations influence ring rigidity and electronic properties.
Substituent Effects: 4-Chlorophenethyl (target) vs. Trifluoromethyl and nitro groups (9d): Electron-withdrawing substituents may improve metabolic stability but reduce solubility compared to the target’s chloro and amide groups . Benzimidazole-indole hybrid (6a-d): The indole moiety could enhance π-π interactions in receptor binding, contrasting with the target’s simpler acetamide .
Synthetic Accessibility :
- 6o was synthesized via a Petasis reaction (22% yield), while 6a-d required Claisen-Schmidt condensation . The target’s synthesis method is unspecified, but analogous benzodiazepines often employ nucleophilic substitution or cyclocondensation.
Physicochemical Properties :
- Elemental Analysis : 9d showed close agreement between calculated and found values (N ≈ 18%), suggesting high purity .
- Mass Spectrometry : 6o ’s HRMS confirmed exact mass (m/z 390.1370), critical for structural validation .
Research Implications
- Pharmacological Potential: The target’s benzodiazepine core and chloro-substituted amide may favor GABA receptor modulation, whereas 6a-d’s indole moiety could target serotonin receptors .
- Optimization Opportunities : Replacing the ethyl ester with a more hydrolytically stable group (e.g., tert-butyl) could improve metabolic stability, as seen in 9d ’s trifluoromethyl group .
Limitations
- Data Gaps : The target’s molecular formula, yield, and bioactivity data are absent in the evidence.
- Evidence Scope : Comparisons rely on structural inferences rather than direct pharmacological or kinetic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
